![molecular formula C29H57O12P B14166693 [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate CAS No. 112830-71-4](/img/structure/B14166693.png)
[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a phosphoryl group, and an acetate group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl groups through hydroxylation reactions. The phosphoryl group is then added using phosphorylation reagents under controlled conditions. Finally, the acetate group is introduced via esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.
Applications De Recherche Scientifique
[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate: has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and pathways involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] phosphate
- [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] sulfate
Uniqueness: : The acetate group in [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate provides unique chemical properties, such as increased solubility and reactivity, compared to its phosphate and sulfate analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
112830-71-4 |
|---|---|
Formule moléculaire |
C29H57O12P |
Poids moléculaire |
628.7 g/mol |
Nom IUPAC |
[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C29H57O12P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-38-20-23(40-22(2)30)21-39-42(36,37)41-29-27(34)25(32)24(31)26(33)28(29)35/h23-29,31-35H,3-21H2,1-2H3,(H,36,37)/t23?,24?,25-,26+,27-,28-,29?/m0/s1 |
Clé InChI |
HQYCNBKCRONYHE-KCJHRSERSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylbicyclo[3.2.1]octane](/img/structure/B14166612.png)

![Butane-1,4-diyl bis[diphenyl(phosphinate)]](/img/structure/B14166617.png)
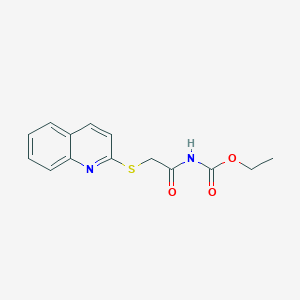

![2-(5,7-Dihydrofuro[3,4-D]pyrimidin-2-YL)ethanamine hydrochloride](/img/structure/B14166656.png)
![1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea](/img/structure/B14166662.png)
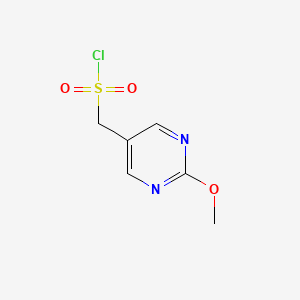
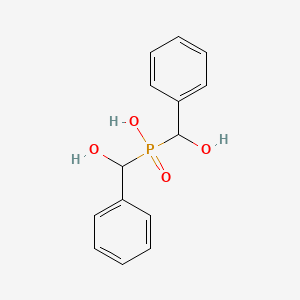
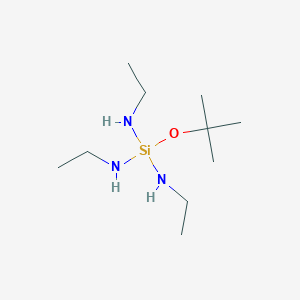
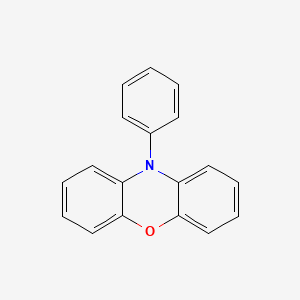

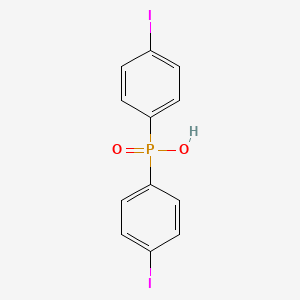
![3-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14166706.png)
